molecular formula C8H12N2 B181672 4,6-Dimethylbenzene-1,3-diamine CAS No. 3134-10-9

4,6-Dimethylbenzene-1,3-diamine

Cat. No.: B181672
CAS No.: 3134-10-9
M. Wt: 136.19 g/mol
InChI Key: DCSSXQMBIGEQGN-UHFFFAOYSA-N
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Description

4,6-Dimethylbenzene-1,3-diamine is an aromatic diamine compound with the molecular formula C8H12N2 It is characterized by the presence of two amino groups (-NH2) attached to a benzene ring at the 1 and 3 positions, with two methyl groups (-CH3) at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethylbenzene-1,3-diamine can be synthesized through various methods. One common approach involves the nitration of 4,6-dimethylbenzene (p-xylene) to form 4,6-dimethyl-1,3-dinitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and hydrogenation processes. The nitration step is carried out using a mixture of concentrated nitric acid and sulfuric acid, while the hydrogenation step employs a continuous flow reactor with a palladium on carbon catalyst to ensure efficient reduction of the nitro groups .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6-Dimethylbenzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dimethylbenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo electrophilic aromatic substitution reactions, allowing it to modify other aromatic compounds and potentially inhibit enzyme activity by binding to active sites.

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethylbenzene-1,3-diamine is unique due to the specific positioning of the amino groups at the 1 and 3 positions, which influences its reactivity and the types of reactions it can undergo. This positioning allows for unique substitution patterns and interactions with other molecules, making it valuable in various synthetic applications.

Properties

IUPAC Name

4,6-dimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSSXQMBIGEQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357578
Record name 4,6-Diamino-1,3-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3134-10-9
Record name 4,6-Diamino-1,3-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dimethyl-5-nitroaniline was reduced in the presence of Raney nickel utilizing substantially the same conditions described in Example 2 to form 2,4-dimethyl-1,5-phenylenediamine and that compound was sulfonated under the conditions of Example 3. The resulting 5-amino-2,4-dimethyltrifluoromethanesulfonanilide (10.72 g., 40 mmole) was dissolved in 1,2-dichloroethane (60 ml.), and the solution was cooled to a temperature of 0° to 5° C. To this solution was slowly added chloroacetyl chloride (10.16 g., 90 mmole). The solution was then heated at its reflux temperature for 10 hours. Hexane (100 ml.) was added to the hot reaction mixture, the reaction mixture was then filtered while hot, and the solid product was collected upon crystallization, m.p. 170°-172° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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